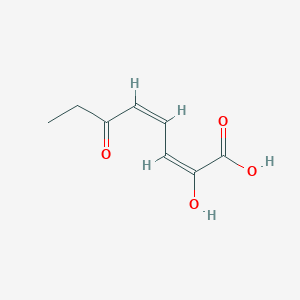

2-Hydroxy-6-oxo-octa-2,4-dienoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-6-oxo-octa-2,4-dienoate is an oxo carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Building Block in Synthesis

2-Hydroxy-6-oxo-octa-2,4-dienoate serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple functional group transformations, making it suitable for creating complex molecules in pharmaceutical chemistry.

2. Enzyme Inhibition Studies

Research indicates that this compound interacts with specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase, which is crucial for the biosynthesis of abscisic acid in plants. This interaction suggests potential applications in studying plant hormone regulation and development.

Agricultural Biotechnology

1. Plant Growth Regulation

Due to its role in enzyme inhibition related to hormone biosynthesis, this compound has potential applications in agricultural biotechnology. By modulating hormone levels, it may influence plant growth and stress responses. This could be particularly beneficial in developing new agricultural products aimed at enhancing crop resilience.

2. Biopesticide Potential

The compound has demonstrated antimicrobial properties against various fungi and bacteria. This suggests its potential use as a biopesticide or natural preservative in agriculture, reducing reliance on synthetic chemicals while promoting sustainable practices.

Food Preservation

1. Antimicrobial Activity

As an effective inhibitor of microbial growth, this compound can be utilized as a food preservative. Its ability to inhibit the growth of spoilage microorganisms makes it suitable for extending the shelf life of food products.

2. Mechanism of Action

The compound's mechanism involves disrupting the metabolic processes of bacteria and fungi, thereby preventing their proliferation. This property is particularly advantageous for preserving perishable goods without compromising food safety or quality.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Impact on Abscisic Acid Biosynthesis | Demonstrated inhibition of key enzymes affecting plant hormone levels | Potential use in agricultural biotechnology for crop management |

| Antimicrobial Efficacy | Showed significant inhibition of fungal and bacterial growth | Application as a natural preservative in food products |

| Organic Synthesis Pathways | Utilized as an intermediate in synthesizing complex organic molecules | Valuable for pharmaceutical development |

Eigenschaften

Molekularformel |

C8H10O4 |

|---|---|

Molekulargewicht |

170.16 g/mol |

IUPAC-Name |

(2E,4Z)-2-hydroxy-6-oxoocta-2,4-dienoic acid |

InChI |

InChI=1S/C8H10O4/c1-2-6(9)4-3-5-7(10)8(11)12/h3-5,10H,2H2,1H3,(H,11,12)/b4-3-,7-5+ |

InChI-Schlüssel |

UYUFTVIQTSWWST-QVXLNCAUSA-N |

Isomerische SMILES |

CCC(=O)/C=C\C=C(/C(=O)O)\O |

Kanonische SMILES |

CCC(=O)C=CC=C(C(=O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.